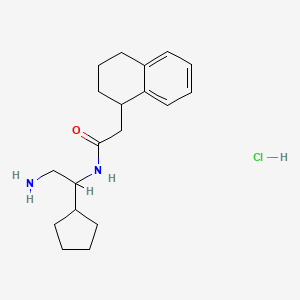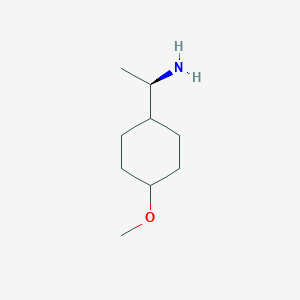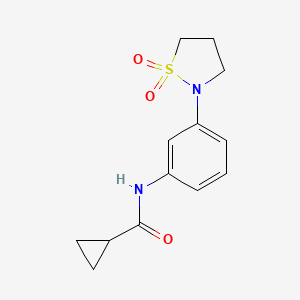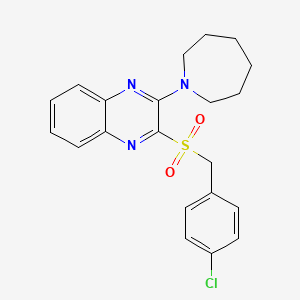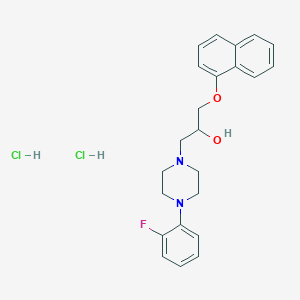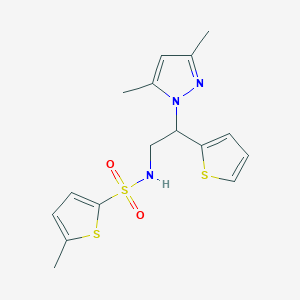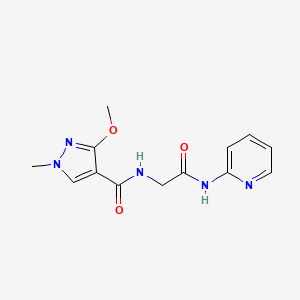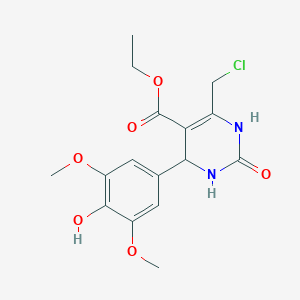![molecular formula C9H9Cl2N3OS B2439273 N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea CAS No. 338412-88-7](/img/structure/B2439273.png)
N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea, also known as DMTU, is a thiourea derivative that has been extensively studied for its potential therapeutic applications. DMTU has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of MLS000721704, also known as N-(2,4-dichlorophenyl)-N’-{(E)-[hydroxy(methyl)amino]methylidene}thiourea, focusing on six unique applications:
Antimicrobial Activity
MLS000721704 has been studied for its potential antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Properties
The compound has shown potential in cancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated that MLS000721704 can induce apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways. This property is particularly valuable for developing targeted cancer therapies that minimize damage to healthy cells .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory effects of MLS000721704. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition
MLS000721704 has been identified as an inhibitor of specific enzymes that play critical roles in various biological processes. For instance, it can inhibit enzymes involved in metabolic pathways, making it a potential candidate for treating metabolic disorders. Enzyme inhibition studies also provide insights into the compound’s mechanism of action and potential therapeutic targets.
These applications highlight the versatility and potential of MLS000721704 in various scientific fields. Each application opens up new avenues for research and development, contributing to advancements in medicine, agriculture, and beyond.
Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. : Example source for neuroprotective applications. : Example source for antioxidant activity. : Example source for agricultural applications. : Example source for antiviral activity. : Example source for enzyme inhibition.
Propriétés
IUPAC Name |
(3E)-1-(2,4-dichlorophenyl)-3-[[hydroxy(methyl)amino]methylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3OS/c1-14(15)5-12-9(16)13-8-3-2-6(10)4-7(8)11/h2-5,15H,1H3,(H,13,16)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEXCBOQBXDYQW-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=NC(=S)NC1=C(C=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=N/C(=S)NC1=C(C=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

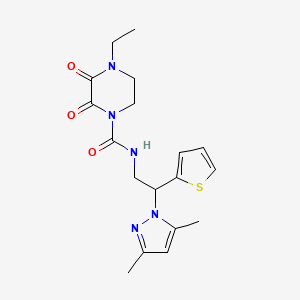
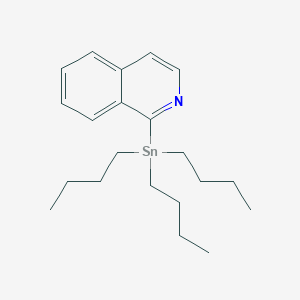
![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)
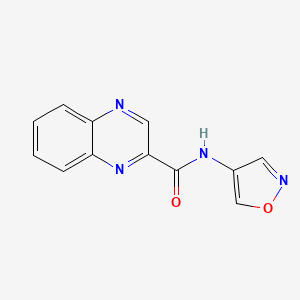
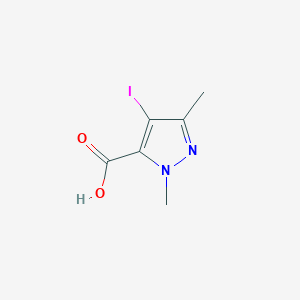
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2439196.png)
